molecular formula C23H34O5 B10795419 Latanoprost free acid

Latanoprost free acid

Cat. No.: B10795419
M. Wt: 390.5 g/mol
InChI Key: HNPFPERDNWXAGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Latanoprost free acid is a biologically active form of latanoprost, a synthetic analog of prostaglandin F2α. Latanoprost is primarily used in ophthalmology to reduce intraocular pressure in patients with open-angle glaucoma and ocular hypertension. The free acid form is generated through the hydrolysis of the esterified prodrug, latanoprost, in the cornea, where it exerts its therapeutic effects by increasing the outflow of aqueous humor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Latanoprost free acid is synthesized from latanoprost, which is an ester prodrug. The synthesis involves the hydrolysis of the isopropyl ester group in latanoprost to yield the free acid. This reaction typically occurs under mild acidic or basic conditions, using reagents such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis of latanoprost. The process is optimized for high yield and purity, often employing high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Latanoprost free acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Latanoprost free acid has a wide range of scientific research applications:

Mechanism of Action

Latanoprost free acid exerts its effects by binding to the prostaglandin F receptor in the ciliary muscle of the eye. This binding increases the outflow of aqueous humor through the uveoscleral pathway, thereby reducing intraocular pressure. The molecular targets involved include matrix metalloproteinases, which remodel the extracellular matrix, enhancing fluid outflow .

Comparison with Similar Compounds

Uniqueness: Latanoprost free acid is unique due to its high efficacy in reducing intraocular pressure and its well-established safety profile. It is also known for its minimal systemic side effects compared to other glaucoma medications .

Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,18-22,24-26H,2,7,10-16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPFPERDNWXAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(CCC2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20860582
Record name 7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20860582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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